molecular formula C21H28ClNO2 B7540653 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol

1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol

Cat. No.: B7540653
M. Wt: 361.9 g/mol
InChI Key: QIYXRCMWBVNVIS-UHFFFAOYSA-N
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Description

1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

1-[benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2/c1-3-13-23(14-18-7-5-4-6-8-18)15-21(24)16-25-17(2)19-9-11-20(22)12-10-19/h4-12,17,21,24H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXRCMWBVNVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)CC(COC(C)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Propylamine Intermediate:

      Starting Materials: Propylamine and benzyl chloride.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

      Product: Benzyl(propyl)amine.

  • Etherification Reaction:

      Starting Materials: Benzyl(propyl)amine and 1-(4-chlorophenyl)ethanol.

      Reaction Conditions: The reaction is typically conducted in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions.

      Product: this compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting as a beta-blocker or other receptor modulator.

    Biological Studies: Used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol exerts its effects involves its interaction with specific molecular targets, such as adrenergic receptors. The compound may bind to these receptors, inhibiting or modulating their activity, which can lead to various physiological effects.

Molecular Targets and Pathways:

    Adrenergic Receptors: Potentially acts as an antagonist or agonist.

    Signal Transduction Pathways: May influence pathways involving cyclic AMP (cAMP) and other secondary messengers.

Comparison with Similar Compounds

  • Propranolol
  • Metoprolol
  • Atenolol
  • Bisoprolol

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